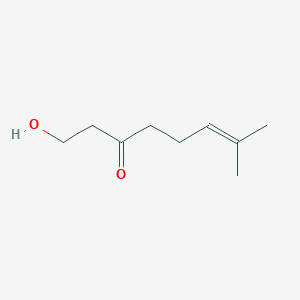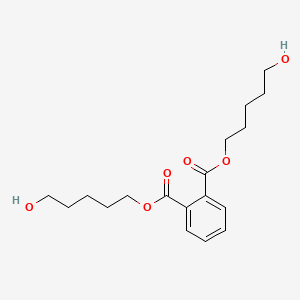![molecular formula C10H11ClN2O4S B14604168 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid CAS No. 60376-72-9](/img/structure/B14604168.png)
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is an organic compound with the molecular formula C9H10ClNO4S It is known for its unique chemical structure, which includes a chloro group, a dimethylamino group, and a sulfamoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the addition of the dimethylamino group using dimethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Hydroxyl or amino-substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the dimethylamino group.
4-Chloro-3-aminosulfonylbenzoic acid: Contains an aminosulfonyl group instead of a sulfamoyl group.
Uniqueness
4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Número CAS |
60376-72-9 |
|---|---|
Fórmula molecular |
C10H11ClN2O4S |
Peso molecular |
290.72 g/mol |
Nombre IUPAC |
4-chloro-3-(dimethylaminomethylideneamino)sulfonylbenzoic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)6-12-18(16,17)9-5-7(10(14)15)3-4-8(9)11/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
UNBFTTUFKXTLKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
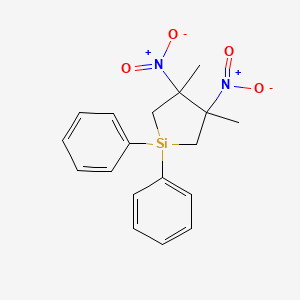
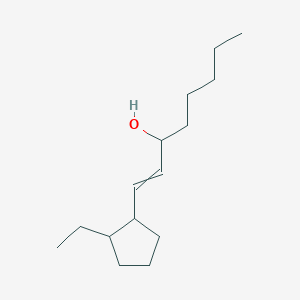
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)

![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
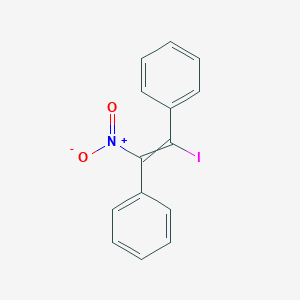
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
